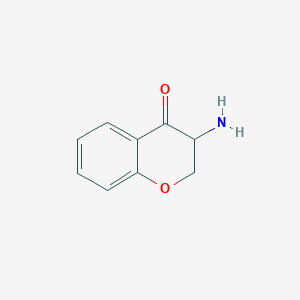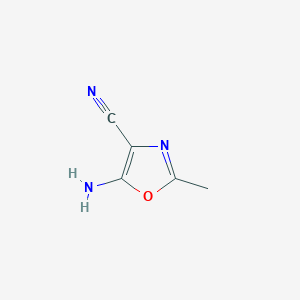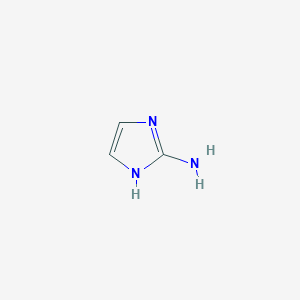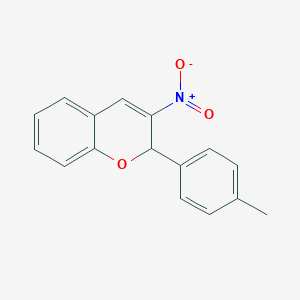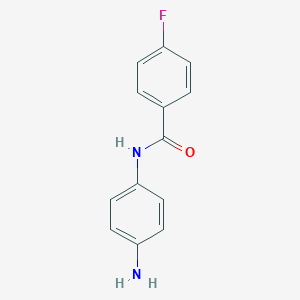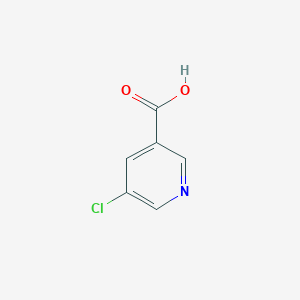
4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid
描述
4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid, also known as methyl 4-(methoxycarbonyl)-2,6-xylylcarbamate (MMX), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. MMX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.29 g/mol.
作用机制
The mechanism of action of MMX is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
MMX has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines such as interleukin-10. MMX has also been found to reduce the levels of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the major advantages of using MMX in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using MMX is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of MMX. One potential direction is the development of new drugs based on MMX for the treatment of various diseases such as cancer and inflammation. Another potential direction is the study of the mechanism of action of MMX, which could lead to the development of new drugs with improved pharmacological properties. Additionally, the synthesis of MMX derivatives with improved solubility and bioavailability could also be an area of future research.
科学研究应用
MMX has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. MMX has also been studied for its antitumor activity, and it has been found to inhibit the growth of certain cancer cells.
属性
CAS 编号 |
7498-53-5 |
|---|---|
产品名称 |
4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid |
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
4-methoxycarbonyl-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(11(14)15-3)5-7(2)9(6)10(12)13/h4-5H,1-3H3,(H,12,13) |
InChI 键 |
XOCGGTZMYAMKCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC |
其他 CAS 编号 |
7498-53-5 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


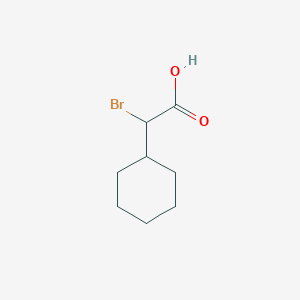
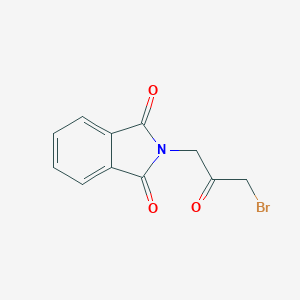
![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
